molecular formula C9H10FN3 B12971297 3-((2-Amino-4-fluorophenyl)amino)propanenitrile

3-((2-Amino-4-fluorophenyl)amino)propanenitrile

Cat. No.: B12971297
M. Wt: 179.19 g/mol
InChI Key: OSCQDSJJZHQSSA-UHFFFAOYSA-N
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Description

3-((2-Amino-4-fluorophenyl)amino)propanenitrile is an organic compound with the molecular formula C9H10FN3 It is a derivative of aniline and contains both an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Amino-4-fluorophenyl)amino)propanenitrile typically involves the reaction of 2-amino-4-fluoroaniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((2-Amino-4-fluorophenyl)amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-((2-Amino-4-fluorophenyl)amino)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2-Amino-4-fluorophenyl)amino)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Amino-4-chlorophenyl)amino)propanenitrile
  • 3-((2-Amino-4-bromophenyl)amino)propanenitrile
  • 3-((2-Amino-4-methylphenyl)amino)propanenitrile

Uniqueness

3-((2-Amino-4-fluorophenyl)amino)propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

3-(2-amino-4-fluoroanilino)propanenitrile

InChI

InChI=1S/C9H10FN3/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6,13H,1,5,12H2

InChI Key

OSCQDSJJZHQSSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)NCCC#N

Origin of Product

United States

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